Sodium L-lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Energy Metabolism and pH Regulation

Scientific Field: Physiology and Biochemistry

Application Summary: Sodium L-lactate naturally occurs in the body, contributing to pH regulation, acid-base equilibrium, and various physiological processes, including energy metabolism through the Cori cycle .

Methods of Application: In metabolic pathways, Sodium L-lactate exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production .

Results or Outcomes: This indicates a role in optimizing cellular energy efficiency .

Antimicrobial Action

Scientific Field: Microbiology

Application Summary: Sodium L-lactate has antimicrobial properties, creating an acidic environment that inhibits harmful bacterial growth .

Methods of Application: The antimicrobial action is achieved by altering the pH levels in the environment where the bacteria are present .

Results or Outcomes: This property makes Sodium L-lactate useful in preserving food and preventing bacterial infections .

Neuroprotection

Scientific Field: Neuroscience

Application Summary: Research suggests Sodium L-lactate has neuroprotective capabilities, safeguarding neuronal cells from high-fat diet-induced death .

Methods of Application: The neuroprotective effects are studied in the context of high-fat diets and their impact on neuronal cells .

Results or Outcomes: This research addresses potential links to obesity-related neurodegenerative issues .

Cell Culture Supplement

Scientific Field: Cell Biology

Application Summary: Sodium L-lactate has been used as a medium supplement and cell fuel source for human mammary epithelial cell line (MCF10A) and dendritic cell culture .

Methods of Application: It is added to the culture medium to support cell growth and metabolism .

Results or Outcomes: It has been found to be effective in supporting the growth and survival of these cell lines .

Synthesis of Chiral Pyrrolidinium Ionic Liquids

Scientific Field: Organic Chemistry

Application Summary: Sodium L-lactate can be used as a chiral building block to prepare chiral pyrrolidine intermediate, which is further used to synthesize chiral pyrrolidinium ionic liquids .

Methods of Application: The chiral pyrrolidine intermediate is synthesized using Sodium L-lactate, which is then used to prepare the ionic liquids .

Reduction of CuO into Cu Nanorods

Scientific Field: Nanotechnology

Application Summary: Sodium L-lactate serves as a mild reducing agent in the selective reduction of CuO into Cu nanorods .

Methods of Application: The reduction process involves the use of Sodium L-lactate to selectively reduce CuO .

Lactate Biosensors

Scientific Field: Analytical and Bioanalytical Chemistry

Application Summary: Sodium L-lactate is a key metabolite formed from the anaerobic metabolism of glucose in muscles. Its levels in blood range from 0.5–1.5 mM in normal people at rest to as high as 12 mM during exercise . Therefore, it is an important analytical target in clinical care, sport medicine, and food processing .

Methods of Application: Lactate biosensors are designed to sense lactate as it plays a crucial role in various physiological and pathological conditions .

Results or Outcomes: The development of lactate biosensors is directed toward viable sensors for direct applications .

Non-Invasive Optical Detection of Blood Lactate

Scientific Field: Biomedical Engineering

Application Summary: Sodium L-lactate is a metabolite of glucose produced by the human body during anaerobic energy production. It is transported from the body’s tissues to the liver by blood .

Methods of Application: Researchers have investigated the feasibility of using short-wave infrared (SWIR) light to detect the optical signature of lactate in blood and estimated the concentration of lactate from the acquired spectra .

Results or Outcomes: This investigation has shown great promise and has paved the way for the development of a novel optical sensor for the blood-lactate measurements .

Dissolution of Calcium D-Gluconate

Scientific Field: Inorganic Chemistry

Application Summary: Sodium L-lactate can be used as a reagent for the dissolution of calcium D-gluconate .

Methods of Application: It is used in the dissolution process of calcium D-gluconate .

Results or Outcomes: This application provides a method for the dissolution of calcium D-gluconate .

Synthesis of Sn-Containing Silicate Catalysts

Scientific Field: Materials Science

Application Summary: Sodium L-lactate can be used as a crystallizing agent in the synthesis of Sn-containing silicate catalysts .

Methods of Application: It is used in the synthesis process of Sn-containing silicate catalysts .

Results or Outcomes: This application provides a method for the synthesis of Sn-containing silicate catalysts .

Hepatic Glucose Production Assay

Scientific Field: Endocrinology

Application Summary: Sodium L-lactate has been used as a gluconeogenic substrate in hepatic glucose production assay in primary hepatocytes .

Methods of Application: It is added to the glucose production medium for glucose production assay in human embryonic kidney (HEK293T) cells .

Results or Outcomes: It has been found to be effective in supporting the glucose production .

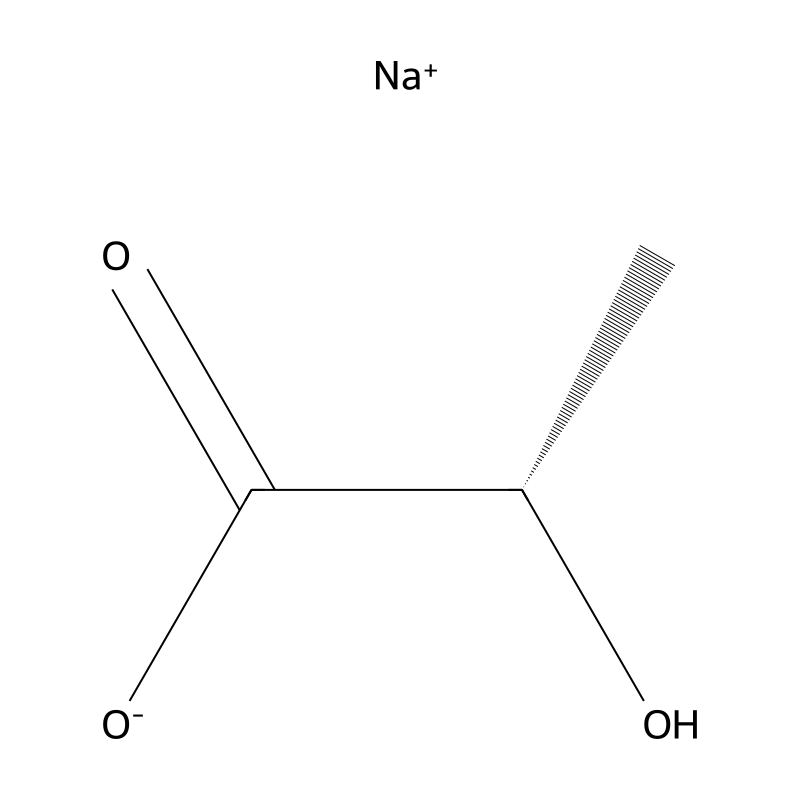

Sodium L-lactate is the sodium salt of L-lactic acid, with the chemical formula . It is produced through the fermentation of sugars derived from sources such as corn or beets, followed by neutralization of lactic acid with sodium hydroxide or sodium carbonate. This compound appears as a colorless to yellowish solution with a mild saline taste and is recognized for its high water-holding capacity and buffering properties, making it valuable in various applications across food, pharmaceuticals, and cosmetics .

The mechanism of action of sodium L-lactate depends on its application.

- Food Science: Inhibits the growth of spoilage bacteria by creating an acidic environment [].

- Medicine: As a component of Ringer's lactate solution, it replenishes fluids, electrolytes, and corrects pH imbalances.

- Cell Culture: Provides a readily available energy source (lactate) for cell growth and metabolism [].

The primary reaction for producing sodium L-lactate involves the neutralization of lactic acid:

In this reaction, lactic acid reacts with sodium hydroxide to form sodium L-lactate and water. Additionally, sodium L-lactate can undergo further reactions in biological systems, where it can be metabolized to bicarbonate, thus increasing plasma bicarbonate levels .

Sodium L-lactate can be synthesized through various methods:

- Neutralization Reaction: The most common method involves neutralizing lactic acid with sodium hydroxide or sodium carbonate.

- Esterification and Saponification: An alternative method includes esterifying lactic acid with alcohols followed by saponification using sodium compounds. This process typically involves multiple steps to purify the final product .

Sodium L-lactate has diverse applications:

- Food Industry: Used as a preservative (E325), acidity regulator, and bulking agent in products like meat, dairy alternatives, and baked goods.

- Pharmaceuticals: Employed in intravenous solutions for treating metabolic acidosis and as a component in Ringer's lactate solution.

- Cosmetics: Acts as a humectant and moisturizer in personal care products such as shampoos and lotions .

Sodium L-lactate shares similarities with other lactates but exhibits unique properties that distinguish it from these compounds:

| Compound Name | Chemical Formula | Key Properties |

|---|---|---|

| Sodium Lactate | NaC₃H₅O₃ | Sodium salt of L-lactic acid; used in food & medicine |

| Calcium Lactate | Ca(C₃H₅O₃)₂ | Used as a calcium supplement; less soluble than sodium lactate |

| Potassium Lactate | K(C₃H₅O₃) | Similar uses; potassium source; may affect electrolyte balance |

| Magnesium Lactate | Mg(C₃H₅O₃)₂ | Used as a magnesium supplement; less common than sodium lactate |

Sodium L-lactate is unique due to its high solubility and effectiveness as a buffering agent, making it particularly suitable for food preservation and medical applications . Additionally, its production from non-dairy sources ensures it is safe for those with lactose intolerance or milk allergies.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Propanoic acid, 2-hydroxy-, sodium salt (1:1), (2S)-: ACTIVE